molecular formula C12H18N2O5 B1217659 N3-Ethylthymidine CAS No. 21473-40-5

N3-Ethylthymidine

Cat. No.: B1217659
CAS No.: 21473-40-5
M. Wt: 270.28 g/mol
InChI Key: KZLQMOZKJBGROV-IVZWLZJFSA-N
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Description

N3-Ethylthymidine is a modified nucleoside analog where an ethyl group is introduced into the thymidine structure. This modification enhances its functionality, particularly in nucleic acid chemistry and bioorthogonal reactions. The molecular formula of this compound is C12H18N2O5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Ethylthymidine typically involves the alkylation of thymidine. One common method is the reaction of thymidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N3-Ethylthymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thymidine derivatives, which can be further utilized in biochemical applications .

Scientific Research Applications

N3-Ethylthymidine has several applications in scientific research:

  • **Chem

Properties

IUPAC Name

3-ethyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-3-13-11(17)7(2)5-14(12(13)18)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLQMOZKJBGROV-IVZWLZJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CN(C1=O)C2CC(C(O2)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)C(=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175758
Record name N(3)-Ethylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-40-5
Record name N(3)-Ethylthymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021473405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(3)-Ethylthymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N3-Ethylthymidine
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N3-Ethylthymidine
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N3-Ethylthymidine
Reactant of Route 4
N3-Ethylthymidine
Reactant of Route 5
N3-Ethylthymidine
Reactant of Route 6
N3-Ethylthymidine

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